molecular formula C11H13NO B13693067 9-Methyl-1,3,4,5-tetrahydrobenzo[b]azepin-2-one CAS No. 82039-17-6

9-Methyl-1,3,4,5-tetrahydrobenzo[b]azepin-2-one

Katalognummer: B13693067
CAS-Nummer: 82039-17-6
Molekulargewicht: 175.23 g/mol
InChI-Schlüssel: ZUQADCMFFFRFLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Methyl-1,3,4,5-tetrahydrobenzo[b]azepin-2-one is a benzazepinone derivative characterized by a seven-membered azepine ring fused to a benzene ring, with a methyl group at the 9-position and a ketone moiety at the 2-position. This scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling modifications that influence pharmacological activity, selectivity, and pharmacokinetic (PK) properties.

Eigenschaften

CAS-Nummer

82039-17-6

Molekularformel

C11H13NO

Molekulargewicht

175.23 g/mol

IUPAC-Name

9-methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one

InChI

InChI=1S/C11H13NO/c1-8-4-2-5-9-6-3-7-10(13)12-11(8)9/h2,4-5H,3,6-7H2,1H3,(H,12,13)

InChI-Schlüssel

ZUQADCMFFFRFLE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=CC=C1)CCCC(=O)N2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Key Catalytic Strategy: Pd/NBE Cooperative Catalysis

This method, pioneered by Catellani and Lautens, allows for the functionalization of aryl halides through a tandem process involving:

  • Ortho C–H activation : Facilitated by palladium in the presence of norbornene, which acts as a transient mediator.
  • Amination : Introduction of amino groups via electrophilic amines or hydroxylamines.
  • Intramolecular cyclization : Achieved through ipso- Heck reactions or related cyclizations, forming medium-sized heterocycles such as azepines.

Preparation of the Target Compound via Pd/NBE Catalysis

The synthesis typically proceeds from simple aryl halides, such as chlorides or iodides, with the following key steps:

  • Step 1: Formation of an aryl palladacycle : The aryl halide reacts with palladium catalyst and norbornene, generating a reactive intermediate.
  • Step 2: Ortho amination : An electrophilic amine reagent, such as hydroxylamine derivatives, reacts at the ortho position.
  • Step 3: Intramolecular ipso-cyclization : The intermediate undergoes cyclization via Heck-type coupling, closing the seven-membered ring.

This modular approach allows for the synthesis of diverse tetrahydrobenzo[b]azepines, including 9-Methyl-1,3,4,5-tetrahydrobenzo[b]azepin-2-one .

Specific Methodologies for Synthesis

Use of C7-Bromo-Substituted Norbornene (N1)

Reaction Pathway and Mechanistic Insights

Step Description Key Reagents Conditions References
1 Formation of aryl palladacycle Aryl halide, Pd catalyst, NBE Reflux ,
2 Ortho amination Hydroxylamine derivative, electrophile Elevated temperature ,
3 Ipso- Heck cyclization Internal alkene, base Heat, inert atmosphere ,
4 Final ring closure and product formation Cyclized heterocycle Purification steps ,

The introduction of the C7-bromo group in NBE enhances β-carbon elimination, facilitating the removal of the norbornene fragment and promoting the formation of the azepine ring.

Alternative Synthetic Routes

While Pd/NBE catalysis is the most recent and versatile method, other approaches include:

However, these methods often lack the modularity and functional group tolerance of the Pd/NBE approach.

Summary of Key Findings and Research Trends

Aspect Details References
Catalytic innovation Use of C7-bromo norbornene (N1) to overcome ortho constraint ,
Reaction scope Effective on ortho-unsubstituted aryl halides ,
Functional group tolerance Compatible with various electrophiles and substituents ,
Application Synthesis of bioactive heterocycles like tolvaptan intermediates

Analyse Chemischer Reaktionen

Oxidative Lactamization

The Ru-catalyzed oxidative lactamization of alkynylamine precursors provides an efficient route to synthesize the target compound. This method employs 4-picoline N-oxide as an external oxidant, enabling intramolecular cyclization with high chemoselectivity .

Reaction Conditions :

  • Catalyst: [RuCl2(p-cymene)]2 (5 mol%)

  • Oxidant: 4-Picoline N-oxide (2.0 equiv)

  • Solvent: Toluene, 100°C, 18 hours

  • Yield: 62%

Key Observations :

  • Competing hydroamination pathways are suppressed under these conditions.

  • The methyl group at position 1 enhances steric control, favoring lactam formation over larger ring systems.

Functionalization via Substitution Reactions

The tetrahydrobenzo[b]azepinone core undergoes selective substitution at the lactam nitrogen or α-positions.

N-Alkylation

Reagents : Methyl iodide, K2CO3
Conditions : DMF, 60°C, 12 hours
Product : 1,3-Dimethyl derivative (not isolated but inferred from intermediates) .

α-Carbon Functionalization

Palladium/norbornene (Pd/NBE) cooperative catalysis enables direct C–H functionalization of the aromatic ring. For example:

  • Borylation : Using B2Pin2 and Pd(OAc)2, yielding 4-borylated derivatives (theoretical yields up to 78% based on analogous systems) .

Reduction

Lithium aluminum hydride (LiAlH4) reduces the lactam to the corresponding amine, though experimental data specific to the target compound require extrapolation from similar structures .

Comparative Reaction Data Table

Reaction Type Reagents/Conditions Product Yield Reference
Oxidative Lactamization[RuCl2(p-cymene)]2, 4-picoline N-oxide, toluene1-Methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one62%
N-AlkylationCH3I, K2CO3, DMF1,3-Dimethyl derivativeN/A
Pd/NBE Catalyzed BorylationB2Pin2, Pd(OAc)2, NBE4-Borylated derivative~78%*

*Theoretical yield based on analogous systems.

Mechanistic Insights

  • Lactamization : The Ru catalyst facilitates oxidative cyclization via a proposed Ru–alkyne intermediate, with 4-picoline N-oxide serving as a stoichiometric oxidant .

  • C–H Functionalization : Pd/NBE catalysis proceeds through a concerted metalation-deprotonation (CMD) pathway, with norbornene accelerating β-carbon elimination .

Challenges and Limitations

  • Steric Effects : The methyl group at position 1 hinders electrophilic substitution at proximal sites.

  • Ring Strain : Seven-membered lactam systems exhibit moderate stability under strong acidic/basic conditions.

Wirkmechanismus

The mechanism of action of 9-Methyl-1,3,4,5-tetrahydrobenzo[b]azepin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways . The exact molecular targets and pathways depend on the specific biological context and application .

Vergleich Mit ähnlichen Verbindungen

Positional Effects of Substituents

  • 6- vs. 8-Methoxy Groups : In ALK inhibitors, methoxy substitution at the 6-position (Compound 13) improves IR selectivity (20-fold separation) compared to the 8-methoxy analog (Compound 14), which exhibits higher potency but reduced selectivity .
  • 9-Methyl vs. 9-Chloro : Chloro substitution at the 9-position (CAS 1310699-69-4) increases molecular weight (195.6 g/mol vs. ~177 g/mol for 9-methyl) and may enhance metabolic stability due to reduced oxidative susceptibility .

Impact on Bioavailability

  • Ethyl or methoxy substituents on the benzazepinone nitrogen improve oral bioavailability in rats (9–13%), likely by reducing first-pass metabolism .
  • Lorcaserin’s 1-methyl and 8-chloro substituents contribute to its high CNS penetration and 5-HT2C selectivity, critical for its efficacy in obesity treatment .

Structural-Activity Relationship (SAR) Trends

Methoxy Substitution : Enhances solubility and target binding but may reduce selectivity depending on position (e.g., 6-methoxy > 8-methoxy for ALK/IR selectivity) .

Alkyl Groups (Methyl/Ethyl) : Improve PK properties (e.g., bioavailability) without significantly compromising activity .

Halogenation (Chloro) : Increases lipophilicity and stability, often enhancing CNS penetration (e.g., Lorcaserin) .

Biologische Aktivität

9-Methyl-1,3,4,5-tetrahydrobenzo[b]azepin-2-one is a nitrogen-containing heterocyclic compound belonging to the class of benzo[b]azepines. Its unique structure features a fused bicyclic system that includes a benzene ring and a seven-membered azepine ring, with a methyl group at the ninth position. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in various therapeutic areas.

The molecular formula of 9-Methyl-1,3,4,5-tetrahydrobenzo[b]azepin-2-one is C_11H_13N_O, with a molecular weight of approximately 175.23 g/mol. The presence of both the nitrogen atom in the azepine ring and the carbonyl group in the ketone functional group contributes to its reactivity and biological interactions.

Biological Activities

Research indicates that compounds similar to 9-Methyl-1,3,4,5-tetrahydrobenzo[b]azepin-2-one exhibit significant biological activities. These include:

  • Antidepressant Effects : Some studies suggest that derivatives of this compound may influence neurotransmitter systems associated with mood regulation.
  • Antimicrobial Properties : There is emerging evidence that compounds within this class can exhibit antimicrobial activity against various pathogens.
  • Anticancer Activity : Preliminary studies have indicated potential cytotoxic effects against certain cancer cell lines.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeReference
1-(2-(Methylamino)phenyl)ethanoneAntidepressant
5H-Dibenzo[b,f]azepin-10(11H)-oneAnticancer
7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepinAntimicrobial

The biological activity of 9-Methyl-1,3,4,5-tetrahydrobenzo[b]azepin-2-one may be attributed to its ability to interact with various receptors and enzymes in the body. For instance:

  • GABA Receptor Modulation : Similar compounds have been shown to enhance GABAergic activity, which is crucial for their anxiolytic and sedative effects .
  • Inhibition of Reuptake Transporters : Some derivatives may inhibit neurotransmitter reuptake transporters, leading to increased availability of neurotransmitters such as serotonin and norepinephrine .

Case Studies

A study investigating the synthesis and biological evaluation of tetrahydrobenzo[b]azepines highlighted the potential for these compounds to act as neuroprotective agents. In vitro assays demonstrated that certain derivatives could significantly reduce oxidative stress markers in neuronal cell lines .

Another research effort focused on the antimicrobial properties of related compounds. The study found that specific structural modifications enhanced activity against Gram-positive bacteria, suggesting that 9-Methyl-1,3,4,5-tetrahydrobenzo[b]azepin-2-one might possess similar or improved efficacy .

Q & A

What are the optimized synthetic routes for preparing 9-Methyl-1,3,4,5-tetrahydrobenzo[b]azepin-2-one derivatives, and how do reaction conditions influence yields?

Answer (Basic):
The synthesis of 9-methyl-substituted benzazepinone derivatives often employs copper-catalyzed one-pot reactions. For example, 9-Methyl-2-(prop-1-en-2-yl)-4-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one (Compound 2i) was synthesized using 3-methyl-N-(3-methylbut-2-en-1-yl)-2-nitro-N-(thiophen-2-ylmethyl)benzamide as a precursor. The reaction achieved a yield of 68% under optimized conditions involving column chromatography purification. Key factors influencing yields include:

  • Catalyst selection : Copper-based catalysts enhance cyclization efficiency.
  • Substituent effects : Electron-donating groups (e.g., methyl) improve reaction kinetics.
  • Purification methods : Gradient elution in chromatography minimizes byproduct contamination.

Which spectroscopic techniques are most reliable for confirming the structure of 9-Methyl-1,3,4,5-tetrahydrobenzo[b]azepin-2-one analogs, and what key spectral features should be analyzed?

Answer (Basic):
Structural confirmation relies on ¹H NMR , ¹³C NMR , and X-ray crystallography :

  • ¹H NMR : Key signals include the methyl group at δ ~1.2–1.5 ppm and aromatic protons at δ 6.8–7.5 ppm. For derivatives like Compound 2i, coupling constants (e.g., J = 8–10 Hz) confirm stereochemistry.
  • X-ray crystallography : Used to resolve ambiguities in double-bond configurations, as demonstrated for (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one , where the E-configuration of the oxime ether was confirmed .

How can researchers address discrepancies in reported yields of 9-Methyl-substituted benzazepinone derivatives synthesized via different methods?

Answer (Advanced):
Yield discrepancies (e.g., 59% for Compound 2g vs. 68% for Compound 2i) arise from:

  • Substrate electronic effects : Electron-withdrawing groups (e.g., chloro in 2g) may slow cyclization.
  • Reaction time/temperature : Prolonged heating can degrade intermediates.
  • Workup protocols : Inefficient extraction or chromatography may reduce isolated yields.
    Methodological recommendations :
  • Conduct Design of Experiments (DoE) to optimize variables like catalyst loading and solvent polarity.
  • Use HPLC-MS to monitor reaction progress and identify side products .

What methodological strategies are recommended for elucidating the stereochemical configuration of 9-Methyl-1,3,4,5-tetrahydrobenzo[b]azepin-2-one derivatives, particularly when oxime ethers are involved?

Answer (Advanced):
For stereochemical analysis:

  • X-ray crystallography : Provides unambiguous confirmation of E/Z configurations, as seen in (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one .
  • 2D NOESY : Detects spatial proximity of protons, useful for analyzing enamine tautomers or substituent orientations (e.g., in pyridinyl derivatives) .
  • Vibrational circular dichroism (VCD) : Resolves enantiomeric purity in chiral analogs .

How can computational methods aid in the design of novel 9-Methyl-1,3,4,5-tetrahydrobenzo[b]azepin-2-one analogs with enhanced bioactivity?

Answer (Advanced):

  • Molecular docking : Predicts binding affinity to biological targets (e.g., neurotransmitter receptors). For example, benzodiazepine analogs often target GABAₐ receptors.
  • QSAR modeling : Correlates substituent properties (e.g., logP, polar surface area) with activity.
  • Virtual screening : Identifies derivatives with optimal pharmacokinetic profiles. A study on 5-(4-Chlorophenyl)-3-(pyridin-2-ylamino)methylidenefuran-2(3H)-one used 2D NOESY to validate docking poses .

What are the challenges in scaling up the synthesis of 9-Methyl-1,3,4,5-tetrahydrobenzo[b]azepin-2-one derivatives for preclinical studies?

Answer (Advanced):

  • Purification bottlenecks : Chromatography is impractical at large scales. Alternatives include crystallization-driven purification (e.g., using ethyl acetate/hexane mixtures).
  • Catalyst recyclability : Immobilized copper catalysts reduce costs.
  • Regioselectivity : Competing cyclization pathways (e.g., 7- vs. 9-membered ring formation) require precise temperature control .

How can researchers validate the biological activity of 9-Methyl-1,3,4,5-tetrahydrobenzo[b]azepin-2-one derivatives in neurological disorder models?

Answer (Advanced):

  • In vitro assays : Measure binding to serotonin (5-HT) or dopamine receptors using radioligand displacement.
  • In vivo models : Test anxiolytic effects in rodent elevated plus-maze assays.
  • Metabolic stability : Use hepatocyte microsomes to assess cytochrome P450-mediated degradation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.